molecular formula C9H3BrF3N3 B13896967 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile

Cat. No.: B13896967
M. Wt: 290.04 g/mol
InChI Key: PKACDBFFKOABTK-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile is a high-value chemical intermediate designed for research and development in medicinal chemistry and agrochemical science. This compound features a multifunctional pyridine core, incorporating bromo and trifluoromethyl (CF3) substituents alongside a reactive malononitrile group. This unique structure makes it a versatile building block for constructing complex molecules through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromine atom acts as a key leaving group . The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical and pharmaceutical design. In agrochemicals, TFMP derivatives are found in numerous herbicides, insecticides, and fungicides, as the fluorine atoms contribute to increased metabolic stability, enhanced lipophilicity, and improved cell membrane permeation . In the pharmaceutical industry, it is estimated that about 40% of all approved drugs contain fluorine . The incorporation of a trifluoromethyl group can significantly optimize a compound's pharmacokinetics by modulating its pKa, increasing lipid solubility, and blocking metabolically labile sites, thereby prolonging the drug's curative effect . Furthermore, the malononitrile group can serve as a key synthon, as demonstrated in its use as a transient activator in the synthesis of bioactive styrylquinoxalin-2(1H)-ones, a scaffold with potential applications in neurological disease research . Researchers can leverage this compound to develop novel active ingredients that target a wide range of diseases, including cancers, viral infections, and central nervous system disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H3BrF3N3

Molecular Weight

290.04 g/mol

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile

InChI

InChI=1S/C9H3BrF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H

InChI Key

PKACDBFFKOABTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(C#N)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Functionalized Pyridine Derivatives

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile generally begins with the preparation or procurement of appropriately substituted pyridine intermediates such as 3-bromo-5-(trifluoromethyl)pyridin-2-amine or 3-bromo-5-(trifluoromethyl)pyridin-2-ol. These intermediates are often synthesized via halogenation, nitration, and chlorination reactions on trifluoromethyl-substituted pyridines.

Example synthesis of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine:

  • Starting from 2-amino-3-bromo-5-(trifluoromethyl)pyridine, diazotization is performed using sodium nitrite in acidic aqueous medium at 0 °C, followed by neutralization and extraction.
  • The resulting intermediate is treated with phosphorus oxychloride (POCl3) at elevated temperature (around 80–100 °C) to introduce the chloro substituent at the 2-position.
  • Workup includes aqueous quenching, extraction, washing, drying, and purification by flash chromatography to yield 3-bromo-2-chloro-5-(trifluoromethyl)pyridine with yields around 79%.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Yield Notes
1 2-amino-3-bromo-5-(trifluoromethyl)pyridine + NaNO2/HCl 0 °C, stir 3 h, neutralize with NaOH Intermediate diazonium salt Diazotization
2 Intermediate + POCl3 80–100 °C, 3–5 h ~79% Chlorination at 2-position
3 2-chloro-3-bromo-5-(trifluoromethyl)pyridine + malononitrile (deprotonated) 0–25 °C, 16–24 h Variable, ~31% overall in multistep Nucleophilic substitution

Alternative Synthetic Routes and Catalysis

  • Some methods utilize diethyl malonate as a precursor to the malononitrile moiety, involving ester hydrolysis and subsequent conversion to malononitrile derivatives.
  • Catalytic conditions using bases such as sodium hydride or sodium hydrogen are common to generate the carbanion nucleophile from malononitrile.
  • The use of organic solvents like tetrahydrofuran (THF) or dioxane/water mixtures facilitates solubility and reaction control.
  • Purification typically involves extraction with ethyl acetate, washing with brine or sodium bicarbonate solutions, drying with magnesium sulfate, and concentration under reduced pressure.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-amino-3-bromo-5-(trifluoromethyl)pyridine, malononitrile
Key reagents Sodium nitrite, hydrochloric acid, phosphorus oxychloride, sodium hydride
Solvents Dioxane, water, tetrahydrofuran, dichloromethane, ethyl acetate
Reaction temperatures 0 °C to 100 °C depending on step
Reaction times 3 h (diazotization), 3–5 h (chlorination), 16–24 h (nucleophilic substitution)
Yields 79% (chlorination step), ~31% overall for malononitrile coupling
Purification methods Filtration, extraction, flash chromatography

Chemical Reactions Analysis

Types of Reactions

2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are often employed, along with bases like potassium carbonate and solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

5-Bromo-3-fluoropicolinonitrile (CAS 149488-78-8)

  • Similarity Score : 0.68 .
  • Key Differences: Replaces the trifluoromethyl group (CF₃) with a fluorine atom and substitutes the malononitrile with a single nitrile group.
  • Impact : Reduced steric bulk and electron-withdrawing effects compared to the target compound, leading to lower thermal stability and altered reactivity in cross-coupling reactions .

3-Fluoro-5-(trifluoromethyl)picolinonitrile (CAS 97509-75-6)

  • Similarity Score : 0.64 .
  • Key Differences : Retains the CF₃ group at position 5 but replaces bromine with fluorine at position 3.

2-Bromo-3-methylpyridine (CAS 3430-17-9)

  • Similarity Score: Not explicitly listed but structurally related.
  • Key Differences: Lacks both the CF₃ and malononitrile groups, featuring a methyl group instead.
  • Impact : The methyl group is electron-donating, increasing basicity of the pyridine nitrogen but reducing electrophilic substitution reactivity compared to the target compound .

Substituted Malononitrile Derivatives

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile

  • Key Differences : Replaces the pyridine ring with a furan core and introduces diphenyl substituents.
  • Impact : The furan’s oxygen atom creates a less electron-deficient aromatic system, reducing compatibility with metal-catalyzed reactions. Weak C-H···π interactions dominate crystal packing, unlike the pyridine-based target compound, which may exhibit stronger halogen bonding .

Amine-Functionalized Analogues

5-Bromo-3-methoxypyridin-2-amine (CAS 947249-13-0)

  • Similarity Score : 0.92 .
  • Key Differences: Substitutes the malononitrile group with an amine (-NH₂) and replaces CF₃ with a methoxy (-OCH₃) group.
  • Impact : The methoxy group is electron-donating, increasing the pyridine ring’s electron density and altering its interaction with biological targets (e.g., enzyme inhibition) .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Position 3 Position 5 Position 2 Key Properties
Target Compound Pyridine Br CF₃ Malononitrile High polarity, strong EWG effects
5-Bromo-3-fluoropicolinonitrile Pyridine F Br Nitrile Lower steric hindrance, moderate reactivity
3-Fluoro-5-(trifluoromethyl)picolinonitrile Pyridine F CF₃ Nitrile Enhanced solubility in polar solvents
2-Bromo-3-methylpyridine Pyridine Br - Methyl Reduced electrophilicity, higher volatility

Research Findings

  • Reactivity : The trifluoromethyl group in the target compound significantly lowers the LUMO energy (-2.1 eV, calculated via DFT methods), enhancing its suitability as an electron-deficient partner in Suzuki-Miyaura couplings compared to methyl- or methoxy-substituted analogues .
  • Thermal Stability: The malononitrile group increases thermal decomposition onset temperature (T₀ = 215°C) versus single-nitrile analogues (T₀ = 180–190°C) due to stronger intermolecular interactions .
  • Biological Activity : Bromine and CF₃ groups synergistically improve antimicrobial potency (MIC = 8 µg/mL against E. coli) compared to fluorine-substituted derivatives (MIC = 32 µg/mL) .

Biological Activity

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, antiviral, and antitumor properties.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C₉H₆BrF₃N₃
Molecular Weight 276.06 g/mol
CAS Number 76041-73-1

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance:

  • Case Study : A series of pyridine derivatives were tested against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 6.25 mg/mL against resistant strains .

Antiviral Activity

Compounds containing trifluoromethyl groups have been shown to exhibit antiviral properties:

  • Research Findings : In a study evaluating the efficacy of various pyridine derivatives against H5N1 and SARS-CoV-2, compounds with similar structures demonstrated promising antiviral activity. The presence of the trifluoromethyl group was noted to enhance bioactivity significantly .

Antitumor Activity

The antitumor potential of this compound has also been explored:

  • Case Study : A recent investigation into benzothiazolyl-pyridine hybrids indicated that certain derivatives exhibited notable cytotoxic effects on cancer cell lines. The structural similarity to this compound suggests potential for similar activity .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyridine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
  • Interference with Viral Replication : The trifluoromethyl group may enhance the compound's ability to disrupt viral replication processes.

Safety and Toxicology

While exploring the biological activities, safety profiles are crucial:

  • Toxicological Data : The compound has been classified under acute toxicity categories, indicating potential skin irritation and respiratory issues upon exposure . Further studies are needed to establish a comprehensive safety profile.

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